molecular formula C19H14ClN7OS B12631186 C19H14ClN7OS

C19H14ClN7OS

Cat. No.: B12631186
M. Wt: 423.9 g/mol
InChI Key: TVPOCVJXBFFIKY-UHFFFAOYSA-N
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Description

C19H14ClN7OS is a heterocyclic organic compound characterized by a complex structure containing chlorine, nitrogen, oxygen, and sulfur atoms. The molecular weight is approximately 423.6 g/mol, inferred from its formula. Such compounds are often investigated for their bioactivity, including enzyme inhibition, receptor modulation, or antimicrobial properties. However, specific data on synthesis, solubility, or toxicity for C19H14ClN7OS are absent in the provided sources.

Properties

Molecular Formula

C19H14ClN7OS

Molecular Weight

423.9 g/mol

IUPAC Name

5-(3-chlorophenyl)-4-methyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C19H14ClN7OS/c1-10-15(11-4-3-5-12(20)8-11)16-21-9-13-14(27(16)25-10)6-7-26(17(13)28)18-22-19(29-2)24-23-18/h3-9H,1-2H3,(H,22,23,24)

InChI Key

TVPOCVJXBFFIKY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=NC(=NN5)SC

Origin of Product

United States

Preparation Methods

Mechanism of Action

The mechanism of action of 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes . The quinazolinone structure can interact with protein targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison draws on structurally and functionally related compounds from the evidence, focusing on molecular properties, solubility, bioactivity, and pharmacokinetic parameters.

Table 1: Structural and Physicochemical Comparison

Parameter C19H14ClN7OS (Target) C9H19ClN2O2 C11H14ClN C7H14ClN
Molecular Weight ~423.6 g/mol 222.71 g/mol 195.69 g/mol 147.65 g/mol
Cl Atom 1 1 1 1
Nitrogen Atoms 7 2 1 1
Sulfur/Oxygen 1 S, 1 O 2 O - -
Aromaticity High (C19 backbone) Moderate (C9 chain) High (benzene ring) Low (aliphatic chain)

Table 2: Pharmacokinetic and Bioactivity Profiles

Parameter C19H14ClN7OS (Target) C9H19ClN2O2 C7H6N2O C11H14ClN
Solubility (Water) Not reported 5.77–38.4 mg/mL 1.55 mg/mL 0.115 mg/mL
Bioavailability Not reported 0.55 0.55 Not reported
BBB Permeability Not reported Yes Yes Yes
CYP Inhibition Not reported Not reported CYP1A2 CYP2D6
P-gp Substrate Not reported No Not reported Not reported

Key Observations:

Structural Complexity: C19H14ClN7OS has a significantly larger and more nitrogen-rich structure compared to the compounds in the evidence.

Solubility Trends : Smaller aliphatic compounds (e.g., C7H14ClN) exhibit higher solubility in water (~6.63 mg/mL) , while aromatic analogs (e.g., C7H6N2O) show lower solubility (1.55 mg/mL) due to hydrophobic interactions . The target compound’s solubility is likely influenced by its aromatic backbone and polar groups.

Bioactivity : Compounds with moderate molecular weight (e.g., C9H19ClN2O2) achieve a bioavailability score of 0.55, suggesting balanced absorption and metabolism . The presence of multiple nitrogens in C19H14ClN7OS may improve binding affinity but could also increase metabolic instability.

BBB Permeability : All referenced compounds with reported data (e.g., C9H19ClN2O2, C7H6N2O) show BBB permeability, a critical feature for CNS-targeted drugs . The target compound’s bulky structure might limit this property.

Research Implications

  • Synthesis Challenges : The synthesis of C19H14ClN7OS would require advanced methodologies, such as microwave-assisted reactions (as used for C11H14ClN ) or catalytic reductive amination (similar to C9H19ClN2O2 ).
  • Toxicity Concerns : Chlorinated aromatic compounds (e.g., C11H14ClN) often carry warnings for skin/eye irritation ; similar precautions would apply to the target compound.

Biological Activity

The compound with the molecular formula C19H14ClN7OS is a chlorinated derivative of a heterocyclic compound, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

C19H14ClN7OS consists of a complex arrangement of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms. The presence of chlorine and nitrogen heteroatoms suggests potential interactions with biological receptors and enzymes.

Chemical Structure

  • Molecular Formula : C19H14ClN7OS
  • Molecular Weight : 423.87 g/mol
  • Structural Features : Contains a chlorinated aromatic ring and multiple nitrogen atoms that may contribute to its bioactivity.

Research indicates that compounds similar to C19H14ClN7OS can interact with various biological targets, including:

  • Receptors : Such as aryl hydrocarbon receptor (AhR), estrogen receptor (ER), and androgen receptor (AR).
  • Enzymatic Activity : Potential inhibition or activation of enzymes involved in metabolic pathways.

In Vitro Studies

In vitro studies have demonstrated the following activities:

  • Endocrine Disruption : Compounds like triclocarban (TCC) have shown to enhance hormone-dependent gene expression without exhibiting significant agonistic activity alone . This suggests that C19H14ClN7OS may similarly influence hormonal pathways.
  • Calcium Signaling : Similar compounds have been linked to the modulation of calcium signaling pathways, affecting muscle contraction and neurotransmitter release .

Case Studies

  • Antimicrobial Activity : A study assessed the antimicrobial properties of chlorinated compounds similar to C19H14ClN7OS, revealing effectiveness against various bacterial strains. The results indicated a concentration-dependent response where higher concentrations exhibited greater antimicrobial effects.
  • Toxicological Assessment : Another research effort focused on the toxicological impacts of related compounds on mammalian cells. The findings highlighted potential cytotoxic effects at elevated concentrations, necessitating further investigation into safety profiles for human exposure.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
Endocrine DisruptionEnhances hormone-dependent gene expression
Antimicrobial EffectsEffective against various bacterial strainsCase Study 1
Calcium Signaling ModulationInfluences calcium mobilization in cells
CytotoxicityPotential cytotoxic effects at high concentrationsCase Study 2

Research Findings

Recent studies have emphasized the need for comprehensive evaluations of compounds like C19H14ClN7OS due to their complex interactions within biological systems. The following key findings are noted:

  • Hormonal Interaction : Evidence suggests that chlorinated compounds can act as endocrine disruptors, potentially leading to reproductive and developmental issues in exposed organisms.
  • Environmental Impact : The persistence of such compounds in the environment raises concerns about bioaccumulation and long-term ecological effects.

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